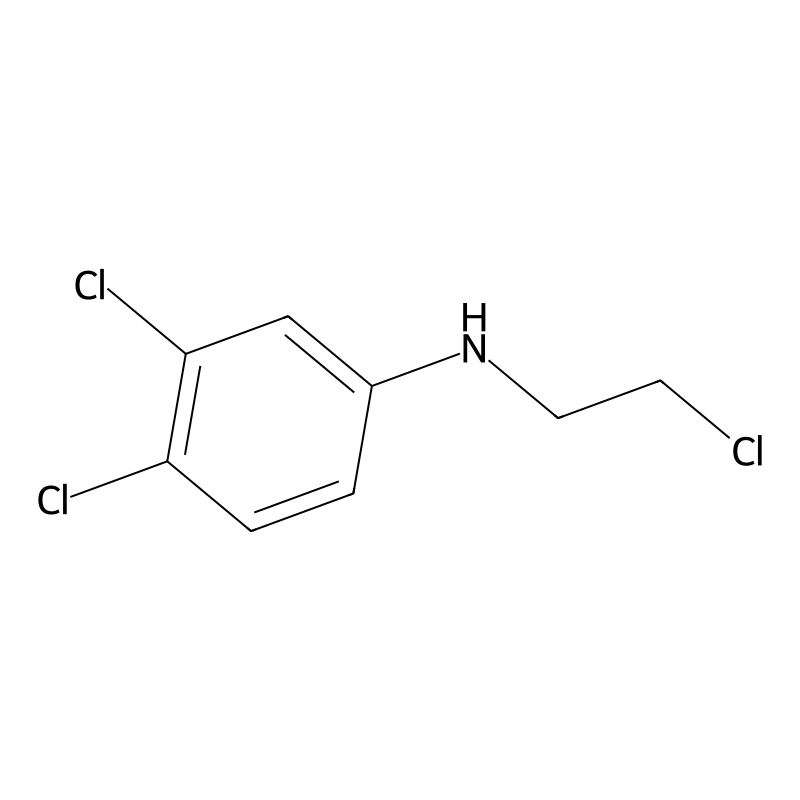

3,4-dichloro-N-(2-chloroethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,4-Dichloro-N-(2-chloroethyl)aniline is an organic compound characterized by its dichloro-substituted aniline structure with a chloroethyl side chain. Its chemical formula is CHClN, and it features two chlorine atoms located at the 3 and 4 positions of the benzene ring, along with a chloroethyl group attached to the nitrogen atom of the aniline. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties and potential biological activities.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, which may lead to the formation of various oxidized derivatives.

- Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the nitro or other functional groups into amines.

- Substitution Reactions: The chlorine atoms in the compound can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of a variety of derivatives .

Research indicates that 3,4-dichloro-N-(2-chloroethyl)aniline exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and has shown inhibitory effects against cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammation pathways. The half-maximal inhibitory concentration (IC) values for some derivatives indicate promising potency against these enzymes, suggesting that this compound could be developed for therapeutic applications .

The synthesis of 3,4-dichloro-N-(2-chloroethyl)aniline can be achieved through several methods:

- Direct Chlorination: Starting from aniline, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine atoms at the 3 and 4 positions.

- Chloroethylation: The introduction of the chloroethyl group can be accomplished through reactions with chloroethylamine or similar reagents under basic conditions.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields by utilizing microwave irradiation to promote chemical transformations efficiently .

3,4-Dichloro-N-(2-chloroethyl)aniline finds applications in various fields:

- Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting inflammation and pain relief.

- Agrochemicals: The compound may also have applications in developing herbicides or pesticides due to its biological activity against certain pests.

- Chemical Intermediates: It is used as an intermediate in organic synthesis for producing dyes and other organic compounds .

Studies on interaction mechanisms involving 3,4-dichloro-N-(2-chloroethyl)aniline have revealed its potential effects on biological systems. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in inflammatory pathways. These studies are crucial for understanding how modifications to its structure can enhance or reduce its biological efficacy .

Several compounds share structural similarities with 3,4-dichloro-N-(2-chloroethyl)aniline. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 3-Chloroaniline | Contains a single chlorine on the aniline ring | Simpler structure; less potent anti-inflammatory activity |

| 4-Chlorobenzene | Chlorine substitution at para position | Primarily used as a solvent; lacks biological activity |

| N,N-Diethyl-3,4-dichlorobenzene | Contains two ethyl groups instead of chloroethyl | Enhanced lipophilicity; used in industrial applications |

| Bis(2-chloroethyl)amine | Contains two chloroethyl groups attached to nitrogen | More reactive; used in medicinal chemistry for synthesis |

The uniqueness of 3,4-dichloro-N-(2-chloroethyl)aniline lies in its specific combination of dichlorobenzene and chloroethyl functionalities, which contribute to its distinctive biological activities and potential applications in pharmaceuticals and agrochemicals .